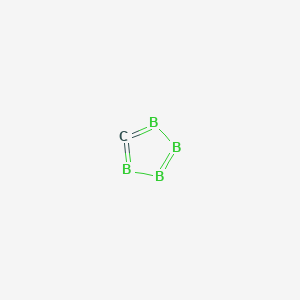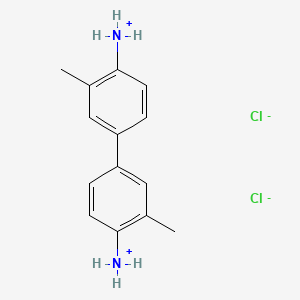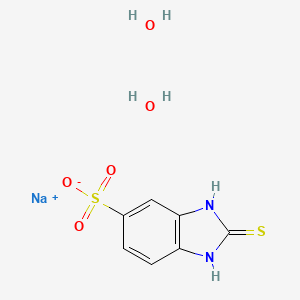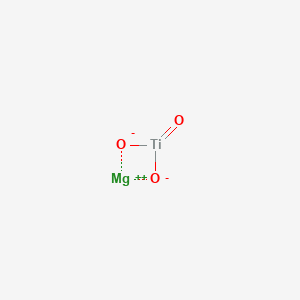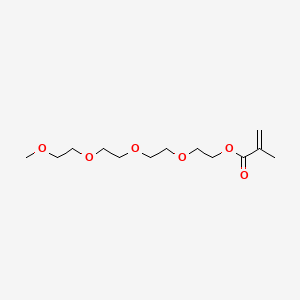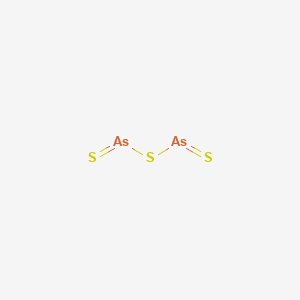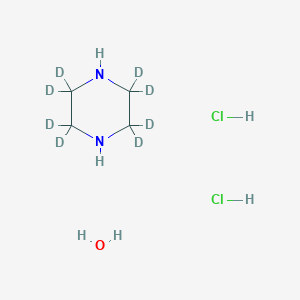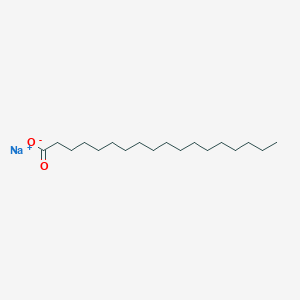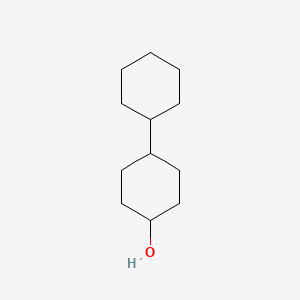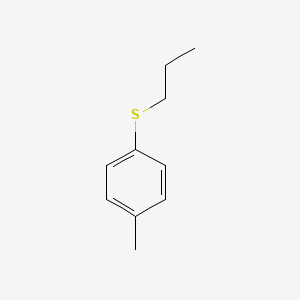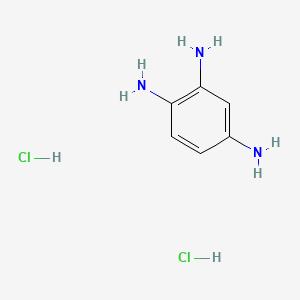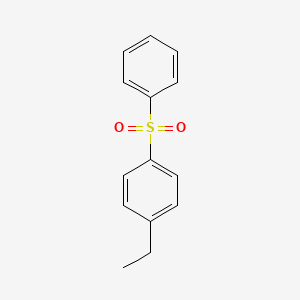
4-Ethylphenylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenylsulfonylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, with an ethyl group substituent at the para position. This compound is part of the sulfone family, known for their versatility in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenylsulfonylbenzene can be synthesized through several methods:
Sulfonation of 4-ethylbenzene: This involves the reaction of 4-ethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Oxidation of 4-ethylphenyl sulfide: This method uses oxidizing agents such as hydrogen peroxide or sodium periodate to convert 4-ethylphenyl sulfide to this compound.
Industrial Production Methods: Industrial production typically involves the sulfonation process due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo nitration, halogenation, and sulfonation reactions due to the electron-donating effect of the ethyl group.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized further to sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nitration: 4-Ethyl-2-nitrophenylsulfonylbenzene.
Halogenation: 4-Ethyl-2-chlorophenylsulfonylbenzene or 4-Ethyl-2-bromophenylsulfonylbenzene.
Scientific Research Applications
4-Ethylphenylsulfonylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylphenylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
4-Methylphenylsulfonylbenzene: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropylphenylsulfonylbenzene: Contains an isopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Ethylphenylsulfonylbenzene is unique due to the specific electronic and steric effects imparted by the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQFMYBDGVJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide](/img/structure/B7800494.png)
![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)
